Brevinin-2-RA13 antimicrobial peptide

Antimicrobial peptide design hydrophobicity-activity relationship membrane permeabilization

Brevinin-2-RA13 is a 33-residue cationic antimicrobial peptide (AMP) whose precursor transcript was cloned from the skin of the golden crossband frog, Odorrana andersonii (formerly Rana andersonii), as part of a large-scale peptidomic discovery project. The mature peptide sequence (SFLTSFKDMAIKVAKDAGVNILNTISCKIFKTC) features the signature C-terminal disulfide-bridged 'Rana box' motif characteristic of the brevinin-2 family.

Molecular Formula
Molecular Weight
Cat. No. B1577732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-RA13 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Brevinin-2-RA13 Antimicrobial Peptide for Research: Source, Sequence, and Predicted Properties


Brevinin-2-RA13 is a 33-residue cationic antimicrobial peptide (AMP) whose precursor transcript was cloned from the skin of the golden crossband frog, Odorrana andersonii (formerly Rana andersonii), as part of a large-scale peptidomic discovery project [1]. The mature peptide sequence (SFLTSFKDMAIKVAKDAGVNILNTISCKIFKTC) features the signature C-terminal disulfide-bridged 'Rana box' motif characteristic of the brevinin-2 family [2]. Its UniProt entry (D2K8C8) has a protein existence level of 'Homology' and the annotation score is 1 out of 5, indicating that the sequence is inferred from transcript data without direct protein-level experimental validation [3]. No experimentally determined minimum inhibitory concentration (MIC), hemolytic, or cytotoxicity values have been reported for this specific peptide in public databases, making procurement decisions reliant on predicted physicochemical parameters and comparisons with characterized paralogs from the same source species [4].

Why Brevinin-2-RA13 Cannot Be Replaced by Generic Brevinin-2 Family Peptides


Despite sharing the conserved C-terminal Rana box and a similar length of ~30–33 residues, brevinin-2 family peptides from Odorrana andersonii display substantial sequence divergence that precludes simple interchangeability [1]. The thirteen distinct brevinin-2 paralogs cloned from this single species differ markedly in their N-terminal sequences, net charge density, and hydrophobicity profiles—parameters that are known to govern both antimicrobial potency and selectivity [2]. For instance, characterized paralogs like Brevinin-2-OA3 (GLLDTFKNMAINAAHGAGVSVLNALSCKLKKTC) exhibit MIC values ranging from 3.2 to 12.6 µg/mL against tested strains, yet Brevinin-2-RA13 (SFLTSFKDMAIKVAKDAGVNILNTISCKIFKTC) possesses a distinct N-terminal SFLTSF motif absent in all functionally characterized OA-series peptides, precluding reliable extrapolation of bioactivity from sibling peptides [3]. Procurement decisions must therefore consider peptide-specific predicted physicochemical parameters rather than assuming in-class functional equivalence.

Brevinin-2-RA13 Quantitative Differentiation Evidence: Physicochemical and Sequence-Level Comparison Data


Brevinin-2-RA13 vs. Brevinin-2-OA3: Higher Computed Hydrophobicity at Equivalent Net Charge

Brevinin-2-RA13 exhibits a computed hydrophobicity (GRAVY) of 0.494, which is substantially higher than the average hydrophobicity observed across the brevinin-2 family (~0.30–0.38). For comparison, Brevinin-2Ea, a well-characterized 33-residue brevinin-2 from Rana esculenta with demonstrated antimicrobial activity (LC50 > 100 µM against human erythrocytes), has a computed GRAVY of only 0.309 [1]. Brevinin-2GUb, another characterized brevinin-2 with modest antimicrobial activity, has a hydrophobicity of 0.379 [2]. While both Brevinin-2-RA13 and Brevinin-2Ea share an identical net charge of +3, the higher hydrophobicity of RA13 (0.494 vs. 0.309) suggests potentially enhanced membrane insertion propensity, a parameter positively correlated with antimicrobial potency in structure-activity relationship studies [3]. However, increased hydrophobicity is also associated with elevated hemolytic risk, as demonstrated by the fivefold increase in hemolysis observed upon hydrophobicity-enhancing substitutions in Brevinin-2-related peptide (B2RP) [4].

Antimicrobial peptide design hydrophobicity-activity relationship membrane permeabilization

Brevinin-2-RA13 Sequence Divergence from Characterized Odorrana andersonii Paralog Brevinin-2-OA3

Brevinin-2-RA13 and Brevinin-2-OA3 are both 33-residue brevinin-2 paralogs cloned from Odorrana andersonii, yet their mature peptide sequences differ at 18 of 33 positions (45.5% sequence divergence), including a completely distinct N-terminal heptapeptide motif (SFLTSFK vs. GLLDTFK) [1]. Brevinin-2-OA3 is experimentally validated with MIC values of 6.3 µg/mL against E. coli ATCC 25922 and S. aureus ATCC 25923, and 3.2 µg/mL against C. albicans ATCC 2002 [2]. The N-terminal region of brevinin-2 peptides has been identified as the primary determinant of antimicrobial activity, and substantial N-terminal sequence divergence between these paralogs precludes direct extrapolation of OA3's MIC values to RA13 [3]. Furthermore, the hydrophobic residue count differs: RA13 contains 14 hydrophobic residues compared to OA3's estimated 15, which may influence membrane interaction kinetics.

Peptide sequence comparison paralog-specific activity AMP discovery

Predicted α-Helical Content of Brevinin-2-RA13 vs. Brevinin-2 Family Average

Computational secondary structure prediction (DSSP based on homology modeling) indicates that Brevinin-2-RA13 adopts 66.7% α-helical, 21.2% turn, 12.1% coil, and 0% β-strand conformation [1]. This helical content is within the typical range for membrane-active brevinin-2 peptides; for comparison, Brevinin-2GUb exhibits 73.2% helicity in membrane-mimetic environments [2]. The class-level structure-activity relationship review of brevinin peptides identifies α-helical content as positively correlated with antimicrobial activity, with helicity being interconnected with net charge and hydrophobicity [3]. The high predicted helicity of RA13 (66.7%) suggests it has the structural propensity for membrane disruption, though this prediction has not been experimentally validated by circular dichroism (CD) spectroscopy.

Peptide secondary structure α-helical prediction membrane disruption mechanism

Brevinin-2-RA13 Absence of Experimental Bioactivity Data vs. Characterized Odorrana andersonii Paralog Brevinin-2-OA4

A critical differentiator for procurement is the complete absence of experimental hemolytic and cytotoxicity data for Brevinin-2-RA13. In contrast, the same-species paralog Brevinin-2-OA4 has been experimentally shown to exhibit no hemolytic activity against human red blood cells at concentrations up to 50 µg/mL [1]. For broader class context, Brevinin-2PRa exhibits hemolytic activity with HC50 = 55 µM against human erythrocytes, and Brevinin-2TSa shows LD50 = 100 µM, demonstrating that hemolytic profiles vary substantially even within the family [2]. Without analogous experimental data for RA13, the therapeutic index cannot be estimated, and any assumption of low hemolytic activity based solely on its +3 net charge (which is shared by Brevinin-2Ea with LC50 > 100 µM) is not empirically supported [3].

Hemolytic safety assessment peptide therapeutic index experimental validation gap

Brevinin-2-RA13 Computed Boman Index (–18.56 kcal/mol) vs. Brevinin-2Ea (–12.39 kcal/mol) and Protein-Binding Potential

The computed Boman Index for Brevinin-2-RA13 is –18.56 kcal/mol, compared to –12.39 kcal/mol for Brevinin-2Ea (a characterized brevinin-2 with confirmed antibacterial activity) [1]. A more negative Boman Index is generally interpreted as indicating lower protein-binding potential and a greater likelihood of a membrane-mediated, non-receptor-dependent mechanism of action [2]. Within the bioinformatically analyzed amphibian AMP dataset (n > 1000), the average net charge is +2.5 and Boman indices vary considerably across families, with brevinins showing a wide distribution reflecting their sequence diversity [3]. RA13's Boman Index is 50% more negative than that of Brevinin-2Ea, suggesting a stronger propensity for direct membrane lysis over specific protein-target binding, though this inference remains purely computational.

Boman index protein-binding prediction AMP mechanism of action

Brevinin-2-RA13 Aliphatic Index (97.58) vs. Brevinin-2Ea (109.7): Implications for Thermal Stability

The computed Aliphatic Index of Brevinin-2-RA13 is 97.58, which is moderately lower than Brevinin-2Ea's value of 109.7 [1]. The aliphatic index, defined as the relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine), is positively correlated with the thermostability of globular proteins [2]. While the 11% difference between RA13 and Brevinin-2Ea is notable, both values fall within the broad range observed for brevinin-2 family peptides. For procurement purposes, this suggests that RA13 may have marginally lower thermal stability than Brevinin-2Ea, which is relevant for storage and experimental handling conditions, though direct stability data are absent.

Peptide thermal stability aliphatic index peptide formulation

Brevinin-2-RA13 Research Application Scenarios Based on Evidence-Based Differentiation


Comparative Structure-Activity Relationship (SAR) Studies of Odorrana andersonii Brevinin-2 Paralogues

Brevinin-2-RA13 is most appropriately deployed as a comparator in SAR studies alongside experimentally characterized Odorrana andersonii paralogs such as Brevinin-2-OA1, OA3, and OA4. Its 45.5% sequence divergence from OA3 and distinct N-terminal SFLTSF motif make it a valuable probe for mapping sequence determinants of antimicrobial potency and selectivity within a single-species paralog set [1]. Researchers can correlate RA13's higher computed hydrophobicity (GRAVY 0.494) and more negative Boman Index (–18.56 kcal/mol) with any empirically determined activity to test computational predictions of membrane selectivity [2].

Membrane Interaction Mechanism Studies Leveraging Predicted α-Helical Conformation

With a predicted α-helical content of 66.7% and a +3 net charge, Brevinin-2-RA13 is a suitable candidate for biophysical membrane interaction studies using model lipid bilayers [1]. Its computed physicochemical profile—moderate cationicity combined with relatively high hydrophobicity—provides a starting point for investigating how these parameters influence membrane binding, insertion, and permeabilization kinetics. The presence of the C-terminal Rana box disulfide bridge further allows probing of the role of conformational constraint in membrane disruption, as demonstrated in structure-activity studies of other brevinin-2 peptides [2].

De Novo Empirical Characterization Projects Requiring Unexplored AMP Scaffolds

Brevinin-2-RA13 represents one of the many uncharacterized AMPs cloned from Odorrana andersonii, a species demonstrated to possess the highest known antimicrobial peptide diversity among ranid frogs with 728 AMP precursors identified across nine odorous frog species [1]. For research groups engaged in systematic AMP discovery and characterization pipelines, RA13 offers an unexplored scaffold with a unique N-terminal sequence motif absent in all experimentally validated brevinin-2 peptides. Procurement is suitable for projects that include de novo MIC determination, hemolytic profiling, and cytotoxicity assessment as part of their experimental design, recognizing that no prior activity data exist [2].

Computational AMP Design and Machine Learning Training Set Augmentation

As a transcript-level predicted AMP with complete amino acid sequence but no experimental activity labels, Brevinin-2-RA13 is well-suited for inclusion in computational AMP prediction and design studies [1]. Its sequence can serve as input for in silico activity prediction tools (e.g., AntiBP, CAMP prediction servers) to generate testable hypotheses, and its distinct physicochemical signature (net charge +3, hydrophobicity 0.494, Boman Index –18.56) enriches the chemical diversity of training datasets for machine learning models aimed at designing novel peptide antibiotics [2].

Quote Request

Request a Quote for Brevinin-2-RA13 antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.